An In-Depth Technical Guide to the Synthesis of 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Introduction: The Significance of Fluorinated Tetralins in Medicinal Chemistry
The tetrahydronaphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The introduction of fluorine into such frameworks can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[4][5] 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a key building block in the synthesis of more complex pharmaceutical compounds, where the fluorinated tetralin moiety imparts these desirable characteristics.[6] This guide provides a comprehensive overview of a viable and robust synthetic pathway to this important intermediate, intended for researchers, scientists, and professionals in drug development.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests that the carboxylic acid group can be installed onto a pre-existing 6-fluoro-1,2,3,4-tetrahydronaphthalene core. A key intermediate in this strategy is the corresponding 2-tetralone, which can be accessed from commercially available starting materials. The Stobbe condensation is a powerful and well-established method for the introduction of a carboxylic acid functionality to a ketone, making it an ideal choice for this transformation.[7][8][9][10][11]
The overall synthetic strategy is outlined below:
Caption: Synthesis of 6-Fluoro-2-tetralone from 6-Fluoro-1-tetralone.
Part 2: Stobbe Condensation and Subsequent Reduction
With the key 6-fluoro-2-tetralone intermediate in hand, the focus shifts to the introduction and modification of the carboxylic acid side chain.
Stobbe Condensation of 6-Fluoro-2-tetralone
The Stobbe condensation is a base-catalyzed reaction between a ketone or aldehyde and a dialkyl succinate to form an alkylidene succinic acid or its monoester. [7][8][9][10][11]In this case, 6-fluoro-2-tetralone is reacted with a dialkyl succinate, such as diethyl succinate, in the presence of a strong base like potassium tert-butoxide or sodium hydride. [8]The reaction proceeds through a γ-lactone intermediate which undergoes ring-opening to yield the monoester of the alkylidene succinic acid.
Mechanism of the Stobbe Condensation:
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Deprotonation of the dialkyl succinate by the base to form an ester enolate.
-
Nucleophilic attack of the enolate on the carbonyl carbon of 6-fluoro-2-tetralone.
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Intramolecular cyclization to form a γ-lactone intermediate.
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Base-mediated ring-opening of the lactone to give the final product.
Caption: Simplified mechanism of the Stobbe Condensation.
Reduction of the Alkylidene Succinic Acid Derivative
The product of the Stobbe condensation is an unsaturated dicarboxylic acid monoester. To obtain the target 6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, the double bond needs to be reduced. This can be achieved through catalytic hydrogenation, for example, using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. [12][13]This step typically proceeds with high yield and stereoselectivity, leading to the desired saturated carboxylic acid.
Experimental Protocols
Protocol 1: Synthesis of 6-Fluoro-2-tetralone (Illustrative)
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Reduction: To a stirred solution of 6-fluoro-1-tetralone (1.0 eq) in methanol at 0 °C, sodium borohydride (1.1 eq) is added portion-wise. The reaction is stirred for 1 hour at room temperature, then quenched with water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Dehydration: The crude alcohol is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid (0.1 eq) is added. The mixture is heated to reflux with a Dean-Stark trap to remove water. After completion, the reaction is cooled, washed with saturated sodium bicarbonate solution, and the solvent is removed in vacuo.
-
Epoxidation and Rearrangement: The crude olefin is dissolved in dichloromethane and cooled to 0 °C. m-Chloroperoxybenzoic acid (1.2 eq) is added, and the mixture is stirred until the starting material is consumed. The reaction is then quenched with a solution of sodium thiosulfate. The organic layer is washed, dried, and concentrated. The crude epoxide is then treated with a catalytic amount of acid (e.g., sulfuric acid in ethanol) and heated to induce rearrangement to 6-fluoro-2-tetralone. [14]Purification is achieved by column chromatography.
Protocol 2: Synthesis of 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
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Stobbe Condensation: To a solution of potassium tert-butoxide (1.2 eq) in tert-butanol, a mixture of 6-fluoro-2-tetralone (1.0 eq) and diethyl succinate (1.5 eq) is added dropwise at room temperature. The reaction mixture is stirred for several hours, then acidified with dilute hydrochloric acid and extracted with ether. The organic extracts are washed with brine, dried, and concentrated.
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Saponification and Reduction: The crude product from the Stobbe condensation is saponified using aqueous sodium hydroxide. The resulting diacid is then subjected to catalytic hydrogenation using 10% Pd/C in a suitable solvent like acetic acid or ethanol under a hydrogen atmosphere (e.g., 50 psi) until the uptake of hydrogen ceases. [12][13]The catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Data |
| 6-Fluoro-1-tetralone | C₁₀H₉FO | 164.18 | ¹H NMR, ¹³C NMR, MS |
| 6-Fluoro-2-tetralone | C₁₀H₉FO | 164.18 | ¹H NMR, ¹³C NMR, MS |
| 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | C₁₁H₁₁FO₂ | 194.20 | ¹H NMR, ¹³C NMR, MS, IR |
Conclusion and Future Perspectives
The synthetic pathway detailed in this guide, centered around the strategic application of the Stobbe condensation, provides a reliable and scalable route to 6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. This versatile building block can be further elaborated to access a wide range of novel fluorinated tetralin derivatives for drug discovery programs. Future work could focus on the development of asymmetric syntheses to access enantiomerically pure forms of the target molecule, which is often a critical requirement for pharmaceutical applications.
References
- Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism - NIH. (URL: )
- Stobbe Condensation: Definition, Examples, Reagents and Mechanism - Organic Chemistry Reaction. (URL: )
- 6,8-Difluoro-2-tetralone - 843644-23-5 - Vulcanchem. (URL: )
- (PDF)
- Stobbe Condens
- Defluorination and Other Transformations of Perfluorinated Tetralin, Alkyltetralins and 4-Methyl-1,2-dihydronaphthalene in the System Zn–DMF.
- Stobbe Condensation Reaction/Mechanism of Stobbe Condensation reaction/Example of stobbe condens
- 6-Fluoro-2-tetralone - Chem-Impex. (URL: )
- US4760174A - Tetralin derivatives, their preparation and their use - Google P
- Stobbe condens
- EP0339521A1 - Process for manufacturing tetralin derivatives, and tetralin derivatives - Google P
- Process For Preparation Of 6 Fluoro 3,4 Dihydro 2(h) Benzopyran 2 Carboxaldehyde. (URL: )
- WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde - Google P
- 6-Fluorochromane-2-carboxylic acid synthesis - ChemicalBook. (URL: )
- Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PubMed Central. (URL: )
- Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold - PMC - PubMed Central. (URL: )
- Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF - ResearchG
- A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2- carboxylic acid. (URL: )
- Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - RSC Publishing. (URL: )
- 6-Fluoro-2-tetralone | 29419-14-5 - Sigma-Aldrich. (URL: )
- RU2014330C1 - Method of synthesis of 1,2,3,4-tetrahydronaphthalene derivatives or their pharmaceutically acceptable acid-additive salt - Google P
- Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid - ResearchG
- Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione - MDPI. (URL: )
- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed. (URL: )
- CN104591988A - Method for synthesizing 6-bromo-2-tetralone - Google P
- A concise approach for the synthesis of 6-methoxy-2-tetralone - MedCrave online. (URL: )
- Solvent-free synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives under green and convenient conditions - Organic Chemistry Research. (URL: )
- (PDF)
- Shaping the future of medicine through diverse therapeutic applications of tetralin deriv
- 1-benzopyran-3-carboxylic Acid: A Novel Scaffold for Combinatorial Synthesis of Coumarins - OUCI. (URL: )
Sources
- 1. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives [ouci.dntb.gov.ua]
- 4. Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6,8-Difluoro-2-tetralone (843644-23-5) for sale [vulcanchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemistry-reaction.com [chemistry-reaction.com]
- 8. researchgate.net [researchgate.net]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. youtube.com [youtube.com]
- 11. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 12. 6-Fluorochromane-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. medcraveonline.com [medcraveonline.com]
